REACTION_CXSMILES
|
Br[C:2]1[C:7]([CH3:8])=[CH:6][C:5]([Br:9])=[CH:4][N:3]=1.C(Cl)(=O)C.[Na+].[I-:15]>C(#N)C>[Br:9][C:5]1[CH:6]=[C:7]([CH3:8])[C:2]([I:15])=[N:3][CH:4]=1 |f:2.3|
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
BrC1=NC=C(C=C1C)Br
|
Name
|
|
Quantity
|
8.5 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)Cl
|
Name
|
|
Quantity
|
120 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
47.8 g
|
Type
|
reactant
|
Smiles
|
[Na+].[I-]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Resulting
|
Type
|
CUSTOM
|
Details
|
reaction mixture
|
Type
|
TEMPERATURE
|
Details
|
was refluxed for 16 hours
|
Duration
|
16 h
|
Type
|
CUSTOM
|
Details
|
After complete consumption of starting material, reaction mixture
|
Type
|
CUSTOM
|
Details
|
was quenched with water (200 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (3×200 mL)
|
Type
|
WASH
|
Details
|
Organic layer was washed with aqueous sodium bicarbonate (2×300 mL), brine (300 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
Organic layer was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to afford brown oil (35.5 g, crude)
|
Type
|
CUSTOM
|
Details
|
Crude was purified by column chromatography
|
Type
|
WASH
|
Details
|
Desired compound was eluted at 5% EtOAc in hexane
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(C(=NC1)I)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 22.5 g | |
YIELD: PERCENTYIELD | 94.78% | |
YIELD: CALCULATEDPERCENTYIELD | 94.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |